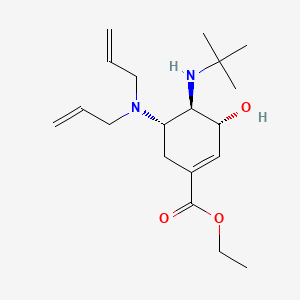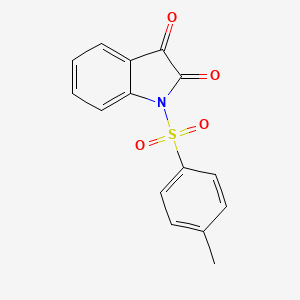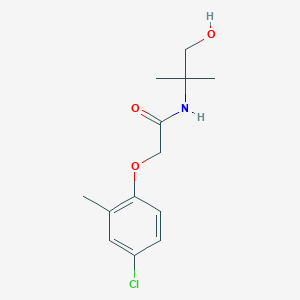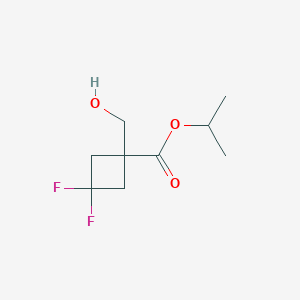
Isopropyl 3,3-difluoro-1-(hydroxymethyl)cyclobutanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 3,3-difluoro-1-(hydroxymethyl)cyclobutanecarboxylate is a chemical compound with the molecular formula C9H14F2O3. This compound is characterized by the presence of a cyclobutane ring substituted with difluoromethyl and hydroxymethyl groups, along with an isopropyl ester functionality. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 3,3-difluoro-1-(hydroxymethyl)cyclobutanecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone derivatives with difluoromethylating agents, followed by esterification with isopropyl alcohol. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of suitable catalysts, reaction temperatures, and purification techniques to ensure the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl 3,3-difluoro-1-(hydroxymethyl)cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester functionality can be reduced to alcohols under specific conditions.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of difluorocyclobutanecarboxylic acid.
Reduction: Formation of difluorocyclobutanemethanol.
Substitution: Formation of substituted cyclobutane derivatives.
Applications De Recherche Scientifique
Isopropyl 3,3-difluoro-1-(hydroxymethyl)cyclobutanecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mécanisme D'action
The mechanism of action of Isopropyl 3,3-difluoro-1-(hydroxymethyl)cyclobutanecarboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The cyclobutane ring provides structural rigidity, which can influence the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Difluorocyclobutanecarboxylic acid: Similar structure but lacks the isopropyl ester functionality.
Difluorocyclobutanemethanol: Similar structure but lacks the ester group.
Cyclobutanecarboxylate derivatives: Various derivatives with different substituents on the cyclobutane ring.
Uniqueness
Isopropyl 3,3-difluoro-1-(hydroxymethyl)cyclobutanecarboxylate is unique due to the combination of difluoromethyl and hydroxymethyl groups on the cyclobutane ring, along with the isopropyl ester functionality. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Propriétés
IUPAC Name |
propan-2-yl 3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O3/c1-6(2)14-7(13)8(5-12)3-9(10,11)4-8/h6,12H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFRZEZCZXPYSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

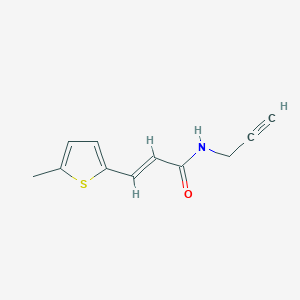


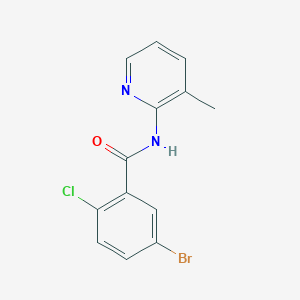
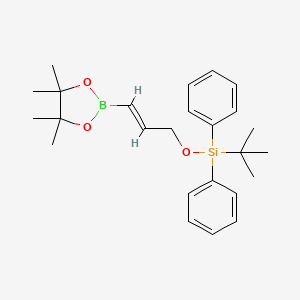
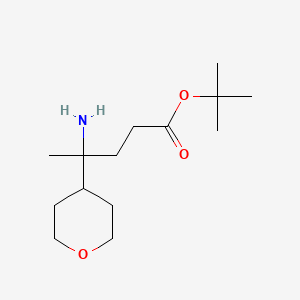

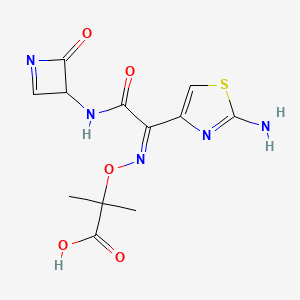
![3-(3-Methylbicyclo[1.1.1]pentan-1-yl)-3-oxopropanenitrile](/img/structure/B14898764.png)

